1-(4-Methoxypyridin-3-YL)ethan-1-amine
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Overview
Description
1-(4-Methoxypyridin-3-YL)ethan-1-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-3-YL)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyridin-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methoxypyridin-3-YL)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-yl)ethan-1-amine: Similar structure but with the methoxy group at a different position.
1-(3-Methoxypyridin-4-yl)ethan-1-one: A ketone derivative with similar properties.
Uniqueness: 1-(4-Methoxypyridin-3-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-5-10-4-3-8(7)11-2/h3-6H,9H2,1-2H3 |
InChI Key |
ZJBYYTUNFNTOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)N |
Origin of Product |
United States |
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